molecular formula C9H15N3O2 B13058985 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid

3-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid

Cat. No.: B13058985
M. Wt: 197.23 g/mol
InChI Key: LKGZJEJRCQNRNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid is a chemical compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an amino group and a methyl group, as well as a dimethylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with 2,2-dimethylpropanoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability of the production process. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)acetic acid
  • 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)benzonitrile
  • 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)methylbenzoic acid

Uniqueness

Compared to similar compounds, 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid is unique due to its specific structural features, such as the presence of the dimethylpropanoic acid moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

3-(3-amino-5-methylpyrazol-1-yl)-2,2-dimethylpropanoic acid

InChI

InChI=1S/C9H15N3O2/c1-6-4-7(10)11-12(6)5-9(2,3)8(13)14/h4H,5H2,1-3H3,(H2,10,11)(H,13,14)

InChI Key

LKGZJEJRCQNRNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C)(C)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.